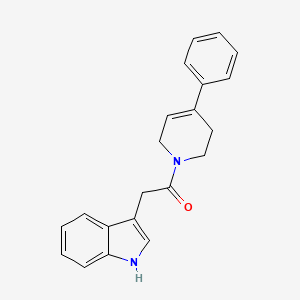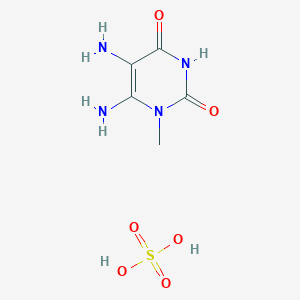
5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound, also known by its IUPAC name, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The addition of sulfuric acid forms a sulfate salt, enhancing its solubility and stability for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia and hydrogen peroxide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often require a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and pH to optimize the formation of the desired product. The final product is typically purified through crystallization or recrystallization techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce halogenated pyrimidines.
Wissenschaftliche Forschungsanwendungen
5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for nucleotide analogs.
Medicine: Research explores its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with biological macromolecules. It can inhibit enzymes by mimicking natural substrates, thereby blocking the active sites. The molecular targets often include enzymes involved in DNA replication and repair, making it a potential candidate for antiviral and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyluracil: A precursor in the synthesis of 5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
5,6-diaminouracil: Similar in structure but lacks the methyl group at the 1-position.
2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A simpler pyrimidine derivative without amino groups.
Uniqueness
The presence of both amino groups at the 5 and 6 positions and the methyl group at the 1-position makes 5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione unique. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
5,6-diamino-1-methylpyrimidine-2,4-dione;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.H2O4S/c1-9-3(7)2(6)4(10)8-5(9)11;1-5(2,3)4/h6-7H2,1H3,(H,8,10,11);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKGKNTCJXAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


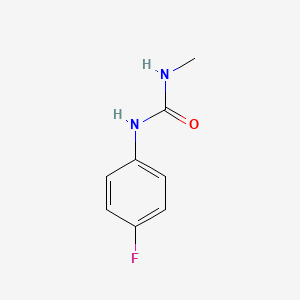
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)
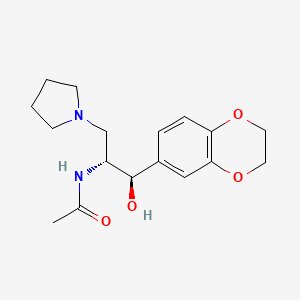
![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)
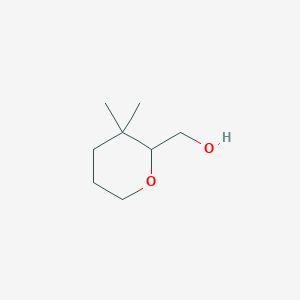

![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
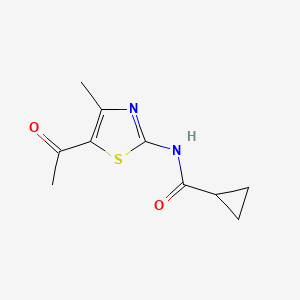
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)
